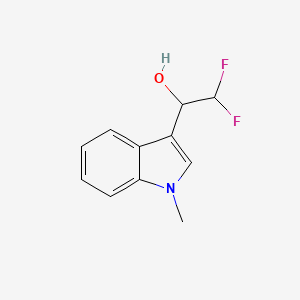

2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol

Description

2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol is a fluorinated indole derivative characterized by a difluoro-substituted ethanol moiety attached to the 3-position of a 1-methylindole core. The compound’s structure combines the electron-rich indole scaffold with fluorine atoms, which enhance lipophilicity and metabolic stability. Reduction of this ketone could yield the target alcohol. The compound’s molecular formula is C₁₁H₁₁F₂NO, with a molecular weight of 215.21 g/mol (calculated).

Properties

IUPAC Name |

2,2-difluoro-1-(1-methylindol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c1-14-6-8(10(15)11(12)13)7-4-2-3-5-9(7)14/h2-6,10-11,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOQUSDMICPQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(C(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure for TFE-Mediated Synthesis

A widely adopted method involves the reaction of 1-methyl-1H-indole with difluoroacetaldehyde hemiethanol in trifluoroethanol (TFE) catalyzed by K₂CO₃. Under optimized conditions (60°C, 8 hours), the reaction proceeds via a Friedel–Crafts mechanism, yielding the target compound in 89–94% isolated yield. The use of TFE as a solvent enhances electrophilicity at the carbonyl carbon of difluoroacetaldehyde, facilitating nucleophilic attack by the indole’s C3 position.

Key Optimization Parameters:

-

Catalyst Loading : 0.5 equivalents of K₂CO₃ provided optimal base strength without side-product formation.

-

Solvent Effects : TFE outperformed dichloromethane (DCM) and toluene due to its polar aprotic nature and ability to stabilize intermediates.

-

Temperature : Reactions at 60°C achieved complete conversion within 8 hours, whereas lower temperatures (e.g., 25°C) required extended durations (24+ hours).

Substrate Scope and Limitations

The methodology tolerates diverse indole substrates, including those with electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) substituents. However, N-unsubstituted indoles exhibited reduced reactivity, necessitating N-methyl protection for efficient conversion.

Phase-Transfer Catalysis in Aqueous Media

Water as a Green Solvent

An alternative approach employs water as the reaction medium with tetrabutylphosphonium bromide (TBPB) as a phase-transfer catalyst. This system achieved comparable yields (90–97%) to TFE-based methods while enabling catalyst recycling. The aqueous phase stabilizes the in situ-generated difluoroacetaldehyde, minimizing side reactions such as oligomerization.

Catalytic System Optimization (Table 1):

| Entry | Base (mol%) | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ (15) | TBPB (15) | 12 | 97 |

| 2 | K₂CO₃ (10) | TBPB (10) | 18 | 90 |

| 3 | K₂CO₃ (5) | TBPB (5) | 24 | 69 |

The combination of 15 mol% K₂CO₃ and 15 mol% TBPB in water at room temperature emerged as the most efficient, achieving 97% yield in 12 hours. The protocol’s scalability was demonstrated in gram-scale syntheses, with no significant yield reduction observed.

Mechanistic Insights and Intermediate Characterization

Role of Difluoroacetaldehyde Hemiethanol

Difluoroacetaldehyde hemiethanol serves as a masked aldehyde, releasing difluoroacetaldehyde under basic conditions. Nuclear magnetic resonance (NMR) studies confirmed the formation of a hemiaminal intermediate prior to indole alkylation.

Spectroscopic Validation

-

¹H NMR : The diagnostic singlet for the CF₂H group appears at δ 5.8–6.1 ppm, confirming successful incorporation.

-

¹⁹F NMR : Two distinct signals at δ -112.3 and -115.7 ppm correlate with the geminal difluoro motif.

Comparative Analysis of Methodologies

Solvent and Catalyst Efficiency

| Parameter | TFE/K₂CO₃ System | Aqueous/TBPB System |

|---|---|---|

| Yield (%) | 89–94 | 90–97 |

| Reaction Time (h) | 8 | 12 |

| Catalyst Recycling | Not feasible | Up to 3 cycles |

| Environmental Impact | High (TFE toxicity) | Low (water as solvent) |

The aqueous system offers environmental advantages but requires longer reaction times. Conversely, the TFE method provides rapid synthesis at the expense of solvent sustainability .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The difluoroethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethanone.

Reduction: Formation of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethanol or 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethanamine.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol with structurally related indole derivatives, emphasizing substituent effects, physical properties, and synthetic routes:

Key Observations:

Fluorination Effects: The trifluoro analog (CAS: 116757-91-6) exhibits greater lipophilicity than the difluoro target compound due to the –CF₃ group, which may enhance membrane permeability . Chlorine substitution (e.g., 2-chloro-2,2-difluoroethanone) increases molecular weight and may alter toxicity profiles .

Functional Group Impact :

- Ketone vs. Alcohol : The ketone derivatives (e.g., 2,2-difluoroethan-1-one) lack hydrogen-bonding capacity, reducing solubility but serving as synthetic intermediates .

- Amine vs. Alcohol : Replacement of –OH with –NHCH₃ (as in N-methyl-2-(1-methylindol-3-yl)ethan-1-amine) introduces basicity, enabling participation in acid-base interactions .

The target alcohol’s ketone precursor (CAS: 1314894-53-5) suggests reductive methods (e.g., NaBH₄ or biocatalysis) could yield the alcohol .

Structural Modifications :

- Methoxy substitution (e.g., 5-methoxyindole derivative) improves solubility and electronic effects on the indole ring, influencing binding interactions .

Biological Activity

2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol is a synthetic compound belonging to the indole derivative class, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- IUPAC Name: 2,2-difluoro-1-(1-methylindol-3-yl)ethanol

- Molecular Formula: C₁₁H₁₁F₂N₁O

- Molecular Weight: 210.22 g/mol

The biological activity of this compound is attributed to its unique chemical structure. The difluoromethyl group enhances its binding affinity to various biological targets, including enzymes and receptors involved in critical cellular processes. This compound may modulate signal transduction pathways and influence gene expression.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 0.48 | Doxorubicin | 1.93 |

| HCT-116 | 0.78 | Tamoxifen | 15.63 |

Studies indicate that this compound induces apoptosis in cancer cells by increasing caspase activity, thereby arresting cell proliferation at the G1 phase of the cell cycle .

Comparative Studies

Comparative analyses with similar compounds reveal that the presence of the difluoromethyl group significantly enhances the stability and lipophilicity of this compound compared to other indole derivatives:

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 2-Chloro-2,2-difluoro-1-(1-methylindol-3-yl)ethanol | Higher | Enhanced antibacterial activity |

| Indole Derivative A | Varies | Lower anticancer efficacy |

The difluoromethyl group not only improves binding affinity but also contributes to a broader spectrum of biological activity .

Case Studies

A notable case study involved the synthesis and evaluation of various indole derivatives, including 2,2-difluoro compounds. These studies reported that modifications in the chemical structure significantly impacted their biological activities, particularly in anticancer and antibacterial assays.

Case Study Findings:

In vitro studies revealed that compounds with difluoromethyl groups exhibited enhanced cytotoxicity against MCF-7 cells compared to their non-fluorinated counterparts. Flow cytometry analysis confirmed that these compounds effectively induced apoptosis through caspase activation pathways .

Q & A

Q. What are the established synthetic routes for 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol, and what are their critical reaction parameters?

The compound is synthesized via transition-metal-catalyzed cycloaddition or fluorination reactions. For example, Cu(OTf)₂-catalyzed [3+2] cycloaddition of ethyl (E)-3-(1-methyl-1H-indol-3-yl)acrylate with benzoquinone yields structurally related indolyl-benzofurans under mild conditions (0°C, 1.5 h). Key parameters include catalyst loading (10 mol%), solvent polarity, and reaction time, which influence yield and purity. Post-reaction purification typically involves column chromatography (e.g., 18% ethyl acetate in hexane) .

| Example Synthesis Protocol |

|---|

| Reactants : Ethyl (E)-3-(1-methyl-1H-indol-3-yl)acrylate, benzoquinone |

| Catalyst : Cu(OTf)₂ (10 mol%) |

| Conditions : 0°C, 1.5 h |

| Yield : 78% (brown oily liquid) |

| Purification : Column chromatography (EtOAc/hexane) |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography resolves intramolecular interactions (e.g., C–H···F hydrogen bonds) and confirms stereochemistry. Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 10.0033 Å, b = 12.9427 Å, c = 16.2699 Å) provide structural validation .

- ¹H NMR identifies indole proton environments (e.g., δ 7.31–7.51 ppm for aromatic protons) and fluorinated CH₂ groups (δ 4.2–4.5 ppm) .

- HPLC-MS verifies molecular weight (e.g., m/z 242.98 for related difluoroethanol derivatives) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

The hydroxyl and fluorinated groups confer moderate stability. Store at –20°C in inert atmospheres to prevent oxidation. Stability tests in polar solvents (e.g., DMSO, methanol) show no decomposition over 72 h at 25°C, but prolonged heating (>80°C) induces degradation. Monitor via TLC or HPLC .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

Yield optimization requires iterative adjustments:

- Catalyst screening : Replace Cu(OTf)₂ with AgOTf or Pd(OAc)₂ for improved regioselectivity.

- Solvent optimization : Use dichloroethane (DCE) instead of THF to enhance reaction rates.

- Stepwise reagent addition : For multi-step reactions, staggered addition of electrophiles (e.g., trifluoroacetate) reduces side products .

| Yield Comparison |

|---|

| Single-step synthesis : 59% yield (48 h, 0.20 mmol scale) |

| Multi-step synthesis : 78% yield (1.5 h, 0.21 mmol scale) |

Q. How do structural contradictions arise between computational models and experimental data (e.g., X-ray vs. DFT)?

Discrepancies often stem from:

- Crystal packing effects : X-ray data (e.g., β = 102.571° in monoclinic systems) may show distorted geometries due to intermolecular forces absent in gas-phase DFT calculations .

- Solvent interactions : NMR chemical shifts in CDCl₃ vs. DMSO-d₆ reflect solvent-induced conformational changes. Validate with COSY or NOESY for spatial correlations .

Q. What experimental strategies can resolve ambiguous reactivity data in fluorinated indole derivatives?

- Isotopic labeling : Use ¹⁸O-labeled ethanol to trace hydroxyl group participation in nucleophilic substitutions.

- Kinetic studies : Monitor reaction progress via in-situ IR for C–F bond cleavage (1050–1100 cm⁻¹) .

- Competition experiments : Compare reactivity of 2,2-difluoroethanol vs. non-fluorinated analogs under identical conditions .

Methodological Considerations

Q. How should researchers design experiments to probe the compound’s hydrogen-bonding networks?

- Single-crystal X-ray diffraction : Resolve C–H···F interactions (dashed lines in packing diagrams) with bond lengths (2.2–2.5 Å) and angles (150–170°) .

- Solid-state NMR : ¹⁹F NMR detects fluorine environments, while ¹H-¹³C CP/MAS confirms hydrogen bonding to aromatic π-systems .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., trifluoroacetic acid).

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to moderate solubility in polar solvents .

- First aid : For exposure, rinse with water for 15 min and consult a physician with the SDS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.